An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-hydroxyisonicotinic Acid
An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-hydroxyisonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known and predicted chemical properties of 2,6-Dichloro-3-hydroxyisonicotinic acid (CAS RN: 185422-96-2). Due to a notable absence of experimentally derived data in publicly accessible literature, this document combines foundational chemical information with predicted values for key properties and theoretical spectroscopic data. This guide aims to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in this compound, providing a structured summary of its chemical characteristics, potential synthetic considerations, and analytical approaches.
Introduction
2,6-Dichloro-3-hydroxyisonicotinic acid, systematically named 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid, is a halogenated and hydroxylated pyridine carboxylic acid derivative.[1] Compounds of this class are of significant interest in medicinal chemistry and drug discovery due to the versatile reactivity of the pyridine ring and the potential for diverse biological interactions.[2][3] The substituents on the pyridine ring—two chlorine atoms, a hydroxyl group, and a carboxylic acid group—are expected to significantly influence its physicochemical properties, such as acidity, solubility, and ability to interact with biological targets.[2]
This guide synthesizes the limited available information and supplements it with computational predictions to offer a comprehensive profile of this compound.
Chemical and Physical Properties
A thorough search of scientific literature and chemical databases reveals a significant gap in experimentally determined physical and chemical properties for 2,6-Dichloro-3-hydroxyisonicotinic acid. The data presented below is a combination of information from chemical supplier databases and predicted values from computational models.
Table 1: General and Predicted Physicochemical Properties of 2,6-Dichloro-3-hydroxyisonicotinic acid
| Property | Value | Source |
| IUPAC Name | 2,6-Dichloro-3-hydroxy-4-pyridinecarboxylic acid | [1] |
| Synonyms | 2,6-Dichloro-3-hydroxyisonicotinic acid | [1] |
| CAS Number | 185422-96-2 | [1] |
| Molecular Formula | C₆H₃Cl₂NO₃ | [1] |
| Molecular Weight | 208.00 g/mol | [4] |
| Predicted Melting Point | Data not available | |
| Predicted Boiling Point | Data not available | |
| Predicted Water Solubility | Data not available | |
| Predicted pKa | Data not available | |
| Predicted LogP | Data not available |
It is crucial to note that the absence of experimental data necessitates reliance on computational predictions, which should be used as estimations and require experimental validation.
Spectroscopic Data (Theoretical)
No experimental spectra for 2,6-Dichloro-3-hydroxyisonicotinic acid are publicly available. The following sections provide a theoretical analysis of the expected spectral characteristics based on the compound's structure.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 2,6-Dichloro-3-hydroxyisonicotinic acid is expected to be relatively simple, showing signals for the hydroxyl, carboxylic acid, and the single aromatic proton.
-
Aromatic Proton (C5-H): A singlet is expected for the proton at the C5 position of the pyridine ring. Its chemical shift would be influenced by the electron-withdrawing effects of the adjacent chlorine and carboxylic acid groups.
-
Hydroxyl Proton (-OH): A broad singlet is anticipated, with a chemical shift that can vary depending on the solvent and concentration.
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The chemical shifts will be influenced by the attached functional groups. The carbons bearing chlorine atoms (C2 and C6) are expected to be shifted downfield. The carbon attached to the hydroxyl group (C3) and the carboxylic acid group (C4) will also show characteristic shifts.
-
Carboxylic Acid Carbon (-COOH): A signal in the downfield region, typically around 160-180 ppm, is expected for the carbonyl carbon.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
-
O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is expected, corresponding to the stretching vibration of the carboxylic acid O-H group. A sharper band for the phenolic O-H stretch may also be present.
-
C=O Stretching: A strong absorption band in the range of 1680-1710 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.
-
C-Cl Stretching: Absorptions corresponding to the carbon-chlorine bonds are expected in the fingerprint region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.00 g/mol ), with isotopic peaks due to the presence of two chlorine atoms.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[5]
Experimental Protocols (General Approaches)
While specific, validated protocols for 2,6-Dichloro-3-hydroxyisonicotinic acid are not available, general methodologies for the synthesis and analysis of similar compounds can be adapted.
Synthesis
The synthesis of polysubstituted 3-hydroxypyridines can be a complex process.[6] General strategies often involve the construction of the pyridine ring from acyclic precursors or the modification of existing pyridine derivatives.[7][8] A potential synthetic route could involve the halogenation and hydroxylation of a suitable isonicotinic acid precursor.
A generalized workflow for a potential synthesis is outlined below:
Figure 1. A conceptual workflow for the synthesis of 2,6-Dichloro-3-hydroxyisonicotinic acid.
Analytical Methods
The analysis of halogenated carboxylic acids can be achieved using various chromatographic techniques.[9][10]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with a UV detector would be a suitable method for the purification and quantification of this compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and selective analysis, LC-MS can be employed to determine the purity and confirm the molecular weight of the compound.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups may be necessary to increase volatility for GC-MS analysis.
A general analytical workflow is presented below:
Figure 2. A general workflow for the purification and analysis of a synthesized chemical compound.
Biological Activity and Signaling Pathways
There is no specific information in the scientific literature regarding the biological activity or the involvement of 2,6-Dichloro-3-hydroxyisonicotinic acid in any signaling pathways. However, the general class of pyridine carboxylic acids has been extensively studied and shown to exhibit a wide range of biological activities, including enzyme inhibition.[3][12] The pyridine ring can participate in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can coordinate with metal ions in enzyme active sites.[2]
Given its structure, it is plausible that 2,6-Dichloro-3-hydroxyisonicotinic acid could be investigated as an inhibitor of various enzymes. The following diagram illustrates a hypothetical interaction with an enzyme active site.
Figure 3. A conceptual diagram of the potential binding modes of 2,6-Dichloro-3-hydroxyisonicotinic acid within an enzyme active site.
Conclusion
2,6-Dichloro-3-hydroxyisonicotinic acid is a chemical compound with limited publicly available experimental data. This technical guide has provided a summary of its known identifiers and a theoretical framework for its chemical properties and spectroscopic behavior. The information presented here should serve as a starting point for researchers interested in this molecule, highlighting the need for experimental validation of its predicted characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to explore its full potential in various scientific and therapeutic areas.
References
- 1. pschemicals.com [pschemicals.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS # 185422-96-2, 2,6-Dichloro-3-Hydroxy-4-Pyridinecarboxylic Acid: more information. [ww.chemblink.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
